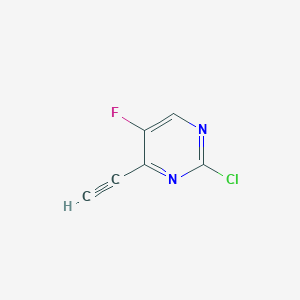

2-Chloro-4-ethynyl-5-fluoropyrimidine

Description

Contextualization within Halogenated Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA and appearing in a wide array of therapeutic agents. arabjchem.org The introduction of halogen atoms—such as chlorine and fluorine—onto this aromatic heterocycle significantly alters its physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through specific halogen bonding interactions. rsc.org

Halogenated pyrimidines are a well-established class of compounds with significant applications, most notably as radiosensitizers in cancer therapy. nih.gov By incorporating into the DNA of tumor cells, these compounds can make the cells more susceptible to radiation treatment. nih.govresearchgate.net Furthermore, the halogen atoms serve as convenient synthetic handles. The chlorine atom, for instance, is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amines and other nucleophiles to build molecular diversity. nih.gov The fluorine atom on the 5-position, in particular, can modulate the electronic nature of the ring and influence the reactivity of adjacent functional groups. Halogenated pyrimidines are thus critical intermediates for creating libraries of compounds for drug discovery, especially in the development of anticancer agents. arabjchem.orgrsc.org

Strategic Positioning of Ethynyl (B1212043) Functionality in Synthetic Design

The ethynyl group (–C≡CH) is recognized in medicinal chemistry as a "privileged structural feature." researchgate.netnih.gov Its rigid, linear geometry can act as a stable spacer or linker between different pharmacophores, helping to orient them correctly for optimal interaction with a biological target. researchgate.net This functionality is more than a simple structural element; it is a highly versatile reactive group for carbon-carbon bond formation.

The terminal alkyne of the ethynyl group is a key participant in a variety of powerful coupling reactions, most notably the palladium-catalyzed Sonogashira cross-coupling. nih.gov This reaction allows for the efficient formation of a bond between the ethynyl carbon and an aryl or vinyl halide, providing a direct method to construct more complex, conjugated systems. The ethynyl group is also a primary component in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are prized for their high efficiency and selectivity. nih.gov This reactivity makes the ethynyl group an invaluable tool for chemical biologists creating molecular probes to study target engagement and for medicinal chemists assembling complex drug candidates. researchgate.netnih.gov

Overview of Academic Research Domains for 2-Chloro-4-ethynyl-5-fluoropyrimidine

The specific combination of a chloro group, a fluoro group, and an ethynyl group on a pyrimidine core makes this compound a particularly valuable building block in targeted synthesis. Its primary domain of application is in medicinal chemistry, especially for the development of kinase inhibitors. nih.govacs.orgresearchgate.net

Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine scaffold is a common feature in many approved kinase inhibitors. acs.orgacs.orgrsc.org Researchers utilize this compound as a starting scaffold to generate libraries of novel 2,4,5-trisubstituted pyrimidines. The distinct reactivity of its functional groups allows for a sequential and controlled diversification strategy:

The chlorine atom at the 2-position can be selectively displaced by various amines or other nucleophiles. nih.gov

The terminal alkyne at the 4-position can undergo Sonogashira coupling to introduce a wide range of aryl or heterocyclic substituents. nih.gov

This synthetic flexibility enables the systematic exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. acs.orgacs.org Consequently, this compound is frequently employed in academic and industrial research focused on discovering next-generation inhibitors for targets such as Aurora kinases, cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c1-2-5-4(8)3-9-6(7)10-5/h1,3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJSUNYRCAMPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Ethynyl 5 Fluoropyrimidine

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of 2-Chloro-4-ethynyl-5-fluoropyrimidine identifies 2,4-dichloro-5-fluoropyrimidine (B19854) as a key precursor. This intermediate allows for the selective introduction of the ethynyl (B1212043) group at the C4 position. Further disconnection of 2,4-dichloro-5-fluoropyrimidine leads back to the readily available starting material, 5-fluorouracil. This strategic approach simplifies the synthesis by utilizing a common and well-established building block in medicinal chemistry.

Table 1: Retrosynthetic Pathway

| Target Molecule | Precursor 1 | Starting Material |

|---|

Halogenation and Fluorination Strategies on Pyrimidine (B1678525) Scaffolds

The synthesis of the pivotal intermediate, 2,4-dichloro-5-fluoropyrimidine, commences from 5-fluorouracil. This transformation is a critical halogenation step that replaces the hydroxyl groups of the uracil (B121893) ring with chlorine atoms. A common and effective method involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is typically carried out in the presence of a base, for instance, N,N-dimethylaniline, which serves to neutralize the hydrogen chloride byproduct. Another documented method utilizes triphosgene (B27547) in the presence of a tertiary amine catalyst. These methods provide reliable access to the dichlorinated pyrimidine scaffold, setting the stage for subsequent functionalization.

Introduction of the Ethynyl Moiety: Advanced Alkynylation Protocols

With 2,4-dichloro-5-fluoropyrimidine in hand, the next crucial step is the introduction of the ethynyl group at the C4 position. This is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Direct Ethynylation Approaches

While direct ethynylation with acetylene (B1199291) gas is possible, it is often more practical and safer to use a protected form of acetylene, such as ethynyltrimethylsilane (TMS-acetylene). The Sonogashira coupling reaction involves the use of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired product.

Post-Functionalization of Pyrimidine Halides

The reaction of 2,4-dichloro-5-fluoropyrimidine with TMS-acetylene under Sonogashira conditions selectively yields 2-chloro-4-(trimethylsilylethynyl)-5-fluoropyrimidine. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne. Following the successful coupling, this protecting group can be readily removed under mild conditions to afford the terminal alkyne, this compound. Common methods for the deprotection of TMS-alkynes include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or mild basic conditions. researchgate.neteurjchem.comjmcs.org.mxresearchgate.netjmcs.org.mx

Table 2: Sonogashira Coupling Reaction Parameters

| Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Triethylamine, Diisopropylamine | Neutralizes HCl byproduct and acts as a solvent |

Regioselectivity and Stereocontrol in Pyrimidine Functionalization

A key challenge in the functionalization of dihalopyrimidines is achieving regioselectivity. In the case of 2,4-dichloro-5-fluoropyrimidine, the chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, than the chlorine atom at the C2 position. This preferential reactivity is attributed to the electronic effects of the pyrimidine ring nitrogens and the fluorine substituent, which render the C4 position more susceptible to oxidative addition by the palladium catalyst. This inherent regioselectivity allows for the selective introduction of the ethynyl group at the desired position, obviating the need for complex protecting group strategies for the C2 position. As the ethynyl group is achiral, stereocontrol is not a factor in this particular functionalization.

Process Intensification and Scalability Considerations for this compound Synthesis

For the large-scale synthesis of this compound, particularly in a pharmaceutical manufacturing context, process intensification and scalability are of paramount importance. Traditional batch processing can be inefficient and pose safety risks. The adoption of continuous flow chemistry offers several advantages for both the chlorination and the Sonogashira coupling steps.

Continuous flow reactors can provide superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for exothermic reactions. Furthermore, continuous processing can facilitate in-line monitoring and automation, leading to more consistent product quality. For the Sonogashira coupling, scalability considerations include the management of residual palladium and copper levels in the final product. The use of scavenger resins or specialized purification techniques may be necessary to meet the stringent requirements for active pharmaceutical ingredients. The development of robust and scalable work-up and purification procedures is a critical aspect of transitioning the synthesis from the laboratory to an industrial scale.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Ethynyl 5 Fluoropyrimidine

Transition Metal-Catalyzed Coupling Reactions Involving 2-Chloro-4-ethynyl-5-fluoropyrimidine

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, offering two distinct handles for coupling: the terminal alkyne at C4 and the chloro substituent at C2.

The Sonogashira coupling is a widely used reaction for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgpreprints.org The ethynyl (B1212043) group of this compound can readily participate in Sonogashira couplings with various aryl or heteroaryl halides. This allows for the extension of the alkyne moiety and the synthesis of complex, conjugated systems. While specific examples utilizing this compound as the alkyne component were not found, this transformation is a standard and predictable reaction for terminal alkynes. researchgate.net

Conversely, an "inverse" Sonogashira reaction could potentially couple the C2-chloro position with a different terminal alkyne. This would be a copper-free Sonogashira variant, as these conditions are often used for coupling aryl chlorides. preprints.org

Table 2: General Conditions for Sonogashira Coupling of a Terminal Alkyne nih.gov This table provides a representative example of conditions used for the Sonogashira coupling of an aryl fluorosulfate (B1228806) with a terminal alkyne, illustrating the typical catalysts and reagents employed.

| Alkyne | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | 4-Fluorosulfonyloxytoluene | [Pd(cinnamyl)Cl]₂ / DPPF | Cs₂CO₃ | Toluene | 93 |

| 1-Ethynyl-4-fluorobenzene | 4-Fluorosulfonyloxytoluene | [Pd(cinnamyl)Cl]₂ / DPPF | Cs₂CO₃ | Toluene | 95 |

| (Trimethylsilyl)acetylene | 1-Fluorosulfonyloxynaphthalene | [Pd(cinnamyl)Cl]₂ / DPPF | Cs₂CO₃ | Toluene | 90 |

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. nih.gov Heteroaryl chlorides, including chloropyrimidines, are competent electrophiles for this reaction, although they can be less reactive than the corresponding bromides or iodides. mdpi.com The C2-chloro group of the title compound serves as a handle for Suzuki coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents at this position.

Studies on the Suzuki coupling of 2,4-dichloropyrimidines have shown that regioselective coupling can be achieved, often favoring the more reactive C4 position. However, with appropriate catalyst and ligand selection, coupling at the C2 position is also efficient. mdpi.comresearchgate.net This methodology provides a direct route to 2-aryl-4-ethynyl-5-fluoropyrimidines.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling on a Dichloropyrimidine Analogue researchgate.net This table shows optimized conditions for the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid, demonstrating the feasibility of coupling at the chloro-positions of the pyrimidine (B1678525) ring.

| Catalyst (0.5 mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 99 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 99 |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 120 | 10 | 99 |

In addition to Sonogashira and Suzuki reactions, other palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. The C2-chloro position could be coupled with various organotin reagents to form C-C bonds.

Heck Coupling: The Heck reaction typically couples an unsaturated halide with an alkene. It is plausible that the C2-chloro group could undergo a Heck reaction with an alkene, although this is generally more challenging for heteroaryl chlorides compared to bromides or iodides. Microwave-assisted Heck reactions have been successfully applied to functionalized pyrimidines. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. Negishi coupling is known for its high functional group tolerance and has been used for the synthesis of pyrimidine nucleosides, demonstrating its applicability to this class of heterocycles. nih.govnih.gov

While these reactions are well-established for pyrimidine systems, specific examples employing this compound were not identified in the surveyed literature. Nevertheless, the presence of the C2-chloro group provides a viable electrophilic site for these powerful bond-forming methodologies.

Other Palladium-Catalyzed Transformations for Pyrimidine Modification

Beyond the well-established Sonogashira, Suzuki, and Stille couplings, the 2-chloro substituent on the pyrimidine ring is amenable to a variety of other palladium-catalyzed transformations, enabling the introduction of diverse functional groups. These reactions are crucial for the synthesis of novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science.

Cyanation Reactions: The conversion of the chloro group to a cyano group represents a valuable transformation, as the resulting nitrile can serve as a precursor to amines, carboxylic acids, and other nitrogen-containing heterocycles. Palladium-catalyzed cyanation of aryl chlorides is a well-developed methodology that can be applied to this compound. organic-chemistry.orgnih.govresearchgate.netnih.gov Various cyanide sources can be employed, with potassium ferrocyanide (K4[Fe(CN)6]) being a less toxic alternative to other cyanide salts. organic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst, such as a palladacycle precatalyst, and a suitable ligand, like XPhos. nih.gov

| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/CM-phos | K4[Fe(CN)6] | Na2CO3 | MeCN/water | 70 | Up to 96 | organic-chemistry.org |

| Palladacycle/XPhos | K4[Fe(CN)6]·3H2O | KOAc | Dioxane/water | 100 | High | nih.gov |

| Pd(dba)2/dppf | Zn(CN)2 | - | DMF | 80 | Good | General method |

Carbonylative Couplings: Palladium-catalyzed carbonylative reactions introduce a carbonyl group, leading to the formation of amides, esters, and ketones. For instance, in the presence of carbon monoxide and a suitable nucleophile (an amine or alcohol), the chloro group can be converted to an amide or ester functionality, respectively. These reactions significantly expand the molecular diversity achievable from the this compound scaffold. Although specific examples with this substrate are not prevalent in the literature, the general applicability of these methods to chloroheteroarenes is well-documented. nih.govrsc.org

Hydration, Reduction, and Oxidation Reactions of the Ethynyl Functionality

The ethynyl group at the C4 position is a key functional handle for a wide range of chemical transformations, allowing for the selective modification of this part of the molecule.

Hydration: The hydration of the terminal alkyne to a methyl ketone can be achieved under various conditions, most commonly through mercury-catalyzed reactions in the presence of aqueous acid. However, due to the toxicity of mercury salts, greener alternatives using other transition metal catalysts (e.g., gold, ruthenium) have been developed. This transformation converts the linear ethynyl group into a planar carbonyl functionality, which can alter the molecule's electronic properties and steric profile.

Reduction: The triple bond of the ethynyl group can be selectively reduced to either a double bond (alkene) or a single bond (alkane).

Partial Reduction to Alkene: The stereoselective reduction to a cis-alkene can be accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org This reaction proceeds via syn-addition of hydrogen across the triple bond. masterorganicchemistry.com For the formation of a trans-alkene, dissolving metal reduction (e.g., sodium in liquid ammonia) is the method of choice.

Full Reduction to Alkane: Complete hydrogenation of the alkyne to an ethyl group can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. khanacademy.org

| Reaction | Reagents and Conditions | Product | Stereochemistry | Reference |

| Partial Reduction | H2, Lindlar's Catalyst | 2-Chloro-5-fluoro-4-vinylpyrimidine | cis | wikipedia.orgmasterorganicchemistry.com |

| Partial Reduction | Na, NH3 (l) | 2-Chloro-5-fluoro-4-vinylpyrimidine | trans | youtube.com |

| Full Reduction | H2, Pd/C | 2-Chloro-4-ethyl-5-fluoropyrimidine | N/A | khanacademy.org |

Oxidation: The ethynyl group is susceptible to oxidative cleavage under strong oxidizing conditions (e.g., ozonolysis or permanganate (B83412) oxidation), which would lead to the corresponding carboxylic acid at the C4 position. Milder oxidation of the pyrimidine ring itself can be achieved with reagents like osmium tetroxide, which typically targets the C5-C6 double bond of the pyrimidine ring, leading to dihydroxylated products. nih.govnih.gov

Click Chemistry Applications of the Ethynyl Group in this compound

The terminal alkyne functionality makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.comnih.govresearchgate.netnih.govnih.govmdpi.comchemrxiv.orgorganic-chemistry.orgmdpi.com This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by coupling the ethynylpyrimidine with an organic azide.

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. mdpi.comnih.gov The resulting triazole linker is not just a passive spacer but can participate in hydrogen bonding and dipole-dipole interactions, influencing the biological activity of the final conjugate.

| Catalyst | Ligand (optional) | Solvent | Temperature | Application | Reference |

| Cu(I) salts (CuSO4/Na-ascorbate) | Tris(benzyltriazolyl)methyl amine (TBTA) | Water/t-BuOH | Room Temp. | Bioconjugation | nih.gov |

| CuI | None | Glycerol | Room Temp. | Green Synthesis | mdpi.com |

| Copper nanoparticles | None | Various | Various | Heterogeneous Catalysis | mdpi.com |

Radical Reactions and C-H Activation Studies on the Pyrimidine Core

Radical Reactions: While less common than ionic reactions for pyrimidines, radical transformations can offer unique pathways for functionalization. For instance, radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially introduce a bromine atom at specific positions, although the selectivity on such an electron-deficient and highly substituted ring would need careful investigation. liberty.eduyoutube.comyoutube.com The presence of the activating ethynyl group and the deactivating chloro and fluoro groups would influence the regioselectivity of such reactions.

C-H Activation: Direct C-H activation is a powerful strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net For this compound, the C6-H bond is the most likely candidate for direct functionalization via C-H activation. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are commonly employed for such transformations. rsc.orgnih.govrsc.org These reactions can be directed by a coordinating group on the substrate or proceed via an undirected pathway. The development of C-H activation methodologies for this specific pyrimidine would open up new avenues for late-stage diversification of its derivatives.

| Reaction Type | Reagents/Catalyst | Potential Site of Functionalization | Reference |

| Radical Bromination | NBS, Radical Initiator (e.g., AIBN) | C6-H or side chain | liberty.eduyoutube.com |

| C-H Arylation | Pd(OAc)2, Ligand, Aryl Halide | C6-H | rsc.org |

| C-H Activation | [Ru(p-cymene)Cl2]2, Ligand | C6-H | nih.gov |

2 Chloro 4 Ethynyl 5 Fluoropyrimidine As a Versatile Building Block in Complex Molecular Architectures

Design and Synthesis of Advanced Heterocyclic Scaffolds Utilizing 2-Chloro-4-ethynyl-5-fluoropyrimidine

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of a wide array of advanced heterocyclic scaffolds. The differential reactivity of the chloro and ethynyl (B1212043) groups allows for selective and sequential reactions, enabling the construction of complex, multi-ring systems.

The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-deficient nature of the pyrimidine (B1678525) ring, a characteristic amplified by the adjacent fluorine atom. ossila.com This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate 2-substituted-4-ethynyl-5-fluoropyrimidines. For instance, reaction with primary or secondary amines can lead to the formation of 2-amino-pyrimidine derivatives, a core structure found in many biologically active molecules.

The ethynyl group at the 4-position is a versatile functional handle for numerous carbon-carbon bond-forming reactions. Key transformations include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides allows for the introduction of diverse aromatic and unsaturated moieties, expanding the molecular complexity.

Click Chemistry (Huisgen Cycloaddition): The terminal alkyne can readily participate in copper- or ruthenium-catalyzed azide-alkyne cycloaddition reactions to form stable 1,2,3-triazole rings. This provides a robust method for linking the pyrimidine core to other molecular fragments.

Other Alkyne Reactions: The ethynyl group can also undergo hydration to form a methyl ketone, be reduced to an ethyl or ethylene group, or participate in various cyclization reactions to form fused heterocyclic systems.

The strategic combination of these reactions allows for a divergent synthetic approach. For example, one could first perform a nucleophilic substitution at the 2-position, followed by a Sonogashira coupling at the 4-position to generate highly decorated pyrimidine scaffolds. This step-wise approach provides precise control over the final molecular architecture, leading to the creation of novel fused heterocycles like pyrimido[4,5-d]pyrimidines or other complex polycyclic systems. mdpi.com

Application in Medicinal Chemistry Lead Generation and Optimization

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as an excellent starting point for the generation and optimization of new therapeutic leads due to the biological relevance of its potential derivatives.

The design of enzyme inhibitors often relies on creating molecules that can form specific interactions with the amino acid residues in an enzyme's active site. The distinct functional groups of this compound offer multiple points for modification to achieve high-affinity binding.

The pyrimidine core itself can act as a scaffold that mimics endogenous purines or pyrimidines, making it a suitable starting point for inhibitors of enzymes involved in nucleotide metabolism, such as deoxycytidine kinase. By reacting the 2-chloro position with various amines, a library of 2-aminopyrimidine derivatives can be synthesized. This amino group can act as a crucial hydrogen bond donor, interacting with the "hinge" region of many kinase enzymes. The ethynyl group can be functionalized to extend into hydrophobic pockets or to introduce polar groups that can form additional hydrogen bonds, thereby increasing potency and selectivity. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking a potential site of oxidation.

Protein kinases are a major class of drug targets, particularly in oncology. A significant number of kinase inhibitors are based on the 2,4-disubstituted pyrimidine scaffold. nih.gov this compound is an ideal precursor for such molecules.

| Core Scaffold | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative | Aurora A | 52.2 ± 8.1 nM | nih.gov |

| 5-fluoropyrimidine-4-carboxamide | General Kinases | Potent Inhibition | |

| 2,4-Bisanilinopyrimidine | Aurora Kinases | Potent Inhibition | |

| 2-amino-4-aryl-5-chloropyrimidine | VEGFR-2 / CDK1 | Potent Dual Inhibition | researchgate.net |

Pyrimidine derivatives have long been a cornerstone of antiviral therapy. Structurally modified nucleosides are needed to combat the emergence of drug-resistant viral strains. nih.gov The incorporation of an ethynyl group at the 4'-position of nucleoside analogues has been shown to lead to potent anti-HIV activity. nih.gov

While not a nucleoside itself, this compound can be used to synthesize non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other types of antiviral agents. The core pyrimidine structure can be elaborated to mimic the binding of natural nucleosides or to bind to allosteric sites on viral enzymes. For instance, novel 2′-deoxy-2′-fluoro-4′-C-ethynyl nucleoside analogues have demonstrated extremely potent activity against wild-type and resistant HIV-1 strains. nih.gov One such compound was 35-fold more potent than AZT. nih.gov The pyrimidino[4,5-d]pyrimidine scaffold, accessible from precursors like our title compound, has also been identified as an interesting framework for designing novel antiviral agents against human coronaviruses (HCoV). mdpi.com

The pyrimidine ring is a common feature in a multitude of anticancer agents, acting through various mechanisms including kinase inhibition, tubulin polymerization inhibition, and DNA intercalation. nih.govresearchgate.netresearchgate.net The synthetic accessibility of diverse derivatives from this compound makes it a valuable tool in the design of new anticancer drugs.

By leveraging Suzuki coupling reactions on the ethynyl group (after conversion to a suitable derivative) or on a bromo-analogue, various aryl groups can be introduced, a strategy employed in the synthesis of 2,5-disubstituted pyrimidines with cytotoxic activity against cancer cell lines like HeLa. researchgate.net Furthermore, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized from functionalized pyrimidines, are considered potential therapeutic agents in cancer treatment. mdpi.com The introduction of a trifluoromethyl group, similar to the fluorine in our building block, has been shown to improve the bioavailability of these compounds. mdpi.com

| Compound Class | Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted pyrimidines | HeLa | Moderate in vitro cytotoxicity | researchgate.net |

| 7-Chloro-thiazolo[4,5-d]pyrimidine derivative | NCI-60 Panel | Mean growth percent of 29.51 | mdpi.com |

| Quinazoline-chalcone derivative | K-562, HCT-116, MCF7 | GI50 values of 0.622-1.81 µM | researchgate.net |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS), NCI-H460 (Lung) | Percent Growth Inhibition (PGI) of 65.12% and 55.61% | nih.gov |

Understanding how a molecule interacts with its biological target is crucial for rational drug design. Theoretical studies, such as molecular docking, provide insights into the potential binding modes of pyrimidine derivatives within the active sites of target proteins. nih.govmdpi.com These computational methods can predict key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the synthesis of more potent and selective compounds. For example, docking studies can be used to rationalize the structure-activity relationships (SAR) observed in a series of synthesized compounds. nih.gov

The fluorine atom in this compound can play a significant role in modulating these interactions. It can participate in hydrogen bonding, alter the pKa of nearby functional groups, and influence the conformation of the molecule, all of which can affect its biological activity.

These theoretical predictions must be validated through in vitro biological assays. These experiments measure the actual activity of the synthesized compounds against their intended targets (e.g., enzyme inhibition assays) or their effect on whole cells (e.g., cell proliferation assays). nih.gov The data generated from these in vitro studies, such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, provides a quantitative measure of a compound's potency and is essential for advancing a lead compound through the drug discovery pipeline.

Integration into Macrocyclic and Supramolecular Chemistry

The dual reactivity of this compound, possessing both a nucleophilic substitution site at the chloro-substituted carbon and a reactive terminal alkyne, makes it an excellent candidate for the construction of macrocycles and supramolecular assemblies.

Macrocycles, cyclic molecules with twelve or more atoms, are of significant interest in medicinal chemistry and materials science. The synthesis of macrocycles can be achieved through various strategies, and the functional groups on this compound offer multiple avenues for macrocyclization. For instance, the chloro group can undergo nucleophilic substitution with a difunctional nucleophile, while the ethynyl group can participate in reactions like the Sonogashira coupling or azide-alkyne cycloaddition ("click" chemistry).

One potential approach to macrocycle synthesis involves a two-step process. First, the chloro group can be displaced by a nucleophile that also contains a terminal alkyne. The resulting di-alkyne can then undergo an intramolecular cyclization reaction, such as a Glaser coupling, to form the macrocyclic ring. Alternatively, a di-functional molecule containing both a nucleophile and an azide could be reacted with this compound. The initial nucleophilic substitution would be followed by an intramolecular azide-alkyne cycloaddition to yield a triazole-containing macrocycle.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, this compound can serve as a versatile building block for designing self-assembling systems. The pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding and metal coordination. The ethynyl group can also engage in various non-covalent interactions, including hydrogen bonding and π-stacking. These interactions can drive the spontaneous organization of individual molecules into larger, well-defined supramolecular architectures such as cages, capsules, and polymers.

The table below summarizes the key reactive sites of this compound and the types of reactions they can undergo, highlighting their utility in constructing macrocyclic and supramolecular structures.

| Reactive Site | Type of Reaction | Application in Macrocyclic/Supramolecular Chemistry |

| 2-Chloro group | Nucleophilic Aromatic Substitution | Linkage to other building blocks to form linear precursors for macrocyclization. |

| 4-Ethynyl group | Sonogashira Coupling | Formation of carbon-carbon bonds to extend the molecular framework and create rigid macrocycles. |

| Azide-Alkyne Cycloaddition | Introduction of triazole linkages, which are stable and can participate in hydrogen bonding. | |

| Glaser Coupling | Intramolecular cyclization of di-alkynes to form macrocycles. | |

| Pyrimidine Ring | Hydrogen Bonding, Metal Coordination | Directing the self-assembly of molecules into specific supramolecular architectures. |

Development of Functional Materials and Probes

The electronic and structural features of this compound make it a promising component for the development of novel functional materials and chemical probes.

Functional Materials:

The ethynyl group of this compound is a key functional moiety for the synthesis of conjugated polymers. Through polymerization reactions such as Sonogashira coupling, polymers with alternating pyrimidine and other aromatic units can be synthesized. mdpi.comnih.gov These materials are expected to possess interesting optoelectronic properties due to the extended π-conjugation along the polymer backbone. The presence of the electron-deficient pyrimidine ring and the fluorine atom can be used to tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap of the resulting polymers. mdpi.com Such materials could find applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

For example, the Sonogashira coupling of a di-iodinated aromatic compound with two equivalents of this compound would lead to a linear conjugated oligomer. Further polymerization could then yield a high molecular weight material. The properties of these polymers can be fine-tuned by varying the aromatic co-monomer.

Functional Probes:

Pyrimidine derivatives have been successfully utilized in the design of fluorescent probes for various biological and environmental applications. nih.govnih.govfrontiersin.org The pyrimidine core of this compound can serve as the basis for a new class of fluorescent probes. The ethynyl group provides a convenient handle for attaching a fluorophore or a recognition unit through "click" chemistry. This modular approach allows for the facile synthesis of a library of probes with different sensing capabilities.

For instance, a fluorescent dye containing an azide group can be readily attached to the ethynyl group of the pyrimidine via a copper-catalyzed azide-alkyne cycloaddition. The resulting molecule could then be evaluated as a fluorescent probe. The chloro group offers an additional site for modification, allowing for the introduction of a targeting moiety to direct the probe to a specific location within a biological system, such as a particular organelle in a cell. summitpharma.co.jp The fluorine atom can also influence the photophysical properties of the probe, potentially enhancing its brightness and photostability.

The development of such probes could enable the detection and imaging of various analytes, including metal ions, reactive oxygen species, and specific biomolecules, with high sensitivity and selectivity. mdpi.com

The table below outlines potential applications of this compound in the development of functional materials and probes.

| Application Area | Rationale for Use | Potential Synthetic Strategy |

| Organic Electronics | The conjugated backbone formed by polymerization can facilitate charge transport. The pyrimidine and fluorine moieties allow for tuning of electronic properties. | Sonogashira polymerization with di-haloaromatic co-monomers. |

| Fluorescent Probes | The ethynyl group allows for easy attachment of fluorophores and recognition units via click chemistry. The pyrimidine core can be part of the signaling unit. | Copper-catalyzed azide-alkyne cycloaddition to an azide-functionalized fluorophore. |

| Targeted Probes | The chloro group provides a site for attaching a targeting ligand to direct the probe to a specific biological target. | Nucleophilic substitution of the chloro group with a targeting molecule (e.g., a peptide or small molecule ligand). |

Computational and Theoretical Investigations of 2 Chloro 4 Ethynyl 5 Fluoropyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2-chloro-4-ethynyl-5-fluoropyrimidine, these calculations, primarily performed using Density Functional Theory (DFT), provide deep insights into its stability, reactivity, and spectroscopic properties. ijcce.ac.irjchemrev.com

Detailed Research Findings: The primary focus of such an analysis is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijcce.ac.irresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. modern-journals.com A smaller gap generally implies higher reactivity. wjarr.com

Table 1: Illustrative Electronic Properties of a Substituted Pyrimidine (B1678525) Calculated via DFT This table presents representative data based on typical findings for similar pyrimidine derivatives to illustrate the expected output of a quantum chemical calculation.

| Property | Calculated Value | Significance |

| EHOMO | -7.5 eV | Electron-donating capability |

| ELUMO | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 2.5 Debye | Molecular polarity |

| Total Energy | -850 a.u. | Thermodynamic stability |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a powerful tool not only for understanding electronic structure but also for predicting molecular reactivity. bohrium.comsamipubco.com By calculating various reactivity descriptors, researchers can identify the most probable sites for electrophilic or nucleophilic attack, guiding synthetic efforts and explaining reaction outcomes. wjarr.com

Detailed Research Findings: Global reactivity descriptors provide a general overview of the molecule's reactivity. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. wjarr.com

Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. wjarr.com

Local reactivity is analyzed using Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. This allows for the identification of the most reactive atoms for:

Nucleophilic Attack (f+): The site most likely to accept electrons.

Electrophilic Attack (f-): The site most likely to donate electrons.

For this compound, the electron-withdrawing halogen atoms would likely render the carbon atoms they are attached to (C2 and C5) as potential sites for nucleophilic attack. The nitrogen atoms and the ethynyl (B1212043) group's triple bond could be susceptible to electrophilic attack.

Table 2: Example of Calculated Reactivity Descriptors for a Pyrimidine Derivative This table provides hypothetical but representative DFT-calculated reactivity data to demonstrate how molecular reactivity is assessed.

| Descriptor | Value | Interpretation |

| Chemical Potential (μ) | -4.65 eV | Tendency to lose electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | 3.79 eV | Propensity to act as an electrophile |

| Most Nucleophilic Atom (Max f-) | N1 | Most likely site for electrophilic attack |

| Most Electrophilic Atom (Max f+) | C4 | Most likely site for nucleophilic attack |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For relatively rigid molecules, this analysis confirms the preferred geometry.

Detailed Research Findings: The structure of this compound is dominated by the planar pyrimidine ring. The ethynyl group (–C≡CH) is linear. Therefore, the molecule is expected to have a largely planar and rigid structure with very limited conformational freedom. acs.org The primary conformational variable would be the rotation around the single bond connecting the ethynyl group to the pyrimidine ring (C4-C≡). However, due to the planarity of the ring and the linear geometry of the alkyne, significant conformational isomers are not expected. Computational methods would involve a potential energy surface scan, where the dihedral angle of the ethynyl group is systematically rotated. This would likely reveal a single, low-energy conformer where the entire molecule lies in a plane, as this arrangement minimizes steric hindrance. nih.gov

In Silico Prediction of Potential Binding Interactions within Biological Systems

Molecular docking is a key in silico technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a biological macromolecule, typically a protein. wisdomlib.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govaip.org

Detailed Research Findings: In a hypothetical docking study, this compound would be placed into the binding pocket of a target protein (e.g., a kinase, which are common targets for pyrimidine derivatives). semanticscholar.org The software then calculates the most favorable binding poses and estimates the binding affinity (often as a docking score or binding free energy).

The specific functional groups of the molecule would play key roles in binding:

Pyrimidine Nitrogens: Can act as hydrogen bond acceptors with amino acid residues like lysine (B10760008) or asparagine. nih.gov

Fluorine Atom: Can form halogen bonds or participate in hydrophobic interactions.

Chlorine Atom: Capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized in drug design.

Ethynyl Group: Can form hydrogen bonds (if the terminal hydrogen is present) or engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid side chains.

Table 3: Hypothetical Binding Interactions for this compound in a Kinase Active Site This table illustrates the types of interactions that could be predicted by a molecular docking simulation.

| Molecular Group | Interacting Amino Acid | Interaction Type |

| Pyrimidine N1 | Lysine (LYS) | Hydrogen Bond |

| 5-Fluoro | Leucine (LEU) | Hydrophobic/Halogen Bond |

| 2-Chloro | Tyrosine (TYR) | Halogen Bond / π-Cl |

| Ethynyl π-system | Phenylalanine (PHE) | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

Detailed Research Findings: To build a QSAR model for derivatives of this compound, a set of related molecules would first be defined (the training set). This would involve systematically modifying the core structure—for example, by changing the substituents at the 2, 4, or 5 positions. For each molecule in the set, a series of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. researchpublish.comresearchgate.net

Examples of relevant descriptors include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov

Using statistical methods like multiple linear regression, a mathematical equation is developed that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀). researchpublish.com The resulting model can then guide the design of new derivatives with potentially enhanced activity. ijpbs.net

Table 4: Representative Molecular Descriptors for a Hypothetical QSAR Study This table shows examples of descriptors that would be calculated for a series of pyrimidine derivatives to build a predictive QSAR model.

| Descriptor Class | Specific Descriptor Example | Property Modeled |

| Electronic | Dipole Moment | Polarity and solubility |

| Steric | Molecular Weight | Size and bulk |

| Hydrophobic | LogP | Membrane permeability |

| Topological | Wiener Index | Molecular branching |

Computational Analysis of Pyrimidine Aromaticity and Stability

Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While pyrimidine is an aromatic heterocycle, the nature and position of its substituents can significantly modulate this property. researchgate.net

Detailed Research Findings: Computational methods are used to quantify the aromaticity of molecules like this compound. Two common methods are:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. unirioja.esmdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. researchgate.net

Table 5: Illustrative Aromaticity Indices for Pyrimidine and a Substituted Derivative This table provides representative values to compare the aromaticity of the parent ring with a hypothetical substituted version.

| Compound | NICS(1) Value (ppm) | HOMA Value | Expected Aromaticity |

| Pyrimidine | -8.5 | 0.75 | Moderately Aromatic |

| This compound | -6.2 (Estimated) | 0.68 (Estimated) | Aromatic, but reduced by substituents |

Analytical Characterization Methodologies for Research on 2 Chloro 4 Ethynyl 5 Fluoropyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and chemical environment. For a molecule like 2-Chloro-4-ethynyl-5-fluoropyrimidine, a combination of one-dimensional and multi-dimensional NMR experiments is essential.

Multi-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are indispensable for assigning the proton and carbon signals of this compound, especially given the sparse proton environment. Key experiments include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu For this compound, this would unequivocally link the pyrimidine (B1678525) proton (H6) to its corresponding carbon (C6) and the terminal alkyne proton to its carbon. researchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Proton Signal | Expected HSQC Correlation (1JCH) | Expected HMBC Correlations (2,3JCH) |

|---|---|---|

| H6 (pyrimidine) | C6 | C4, C5, C2 |

| H (ethynyl) | C≡CH | C-4, C≡CH |

Fluorine NMR Spectroscopy (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear diagnostic signal. acs.orgalfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a doublet due to coupling with the adjacent H6 proton (³JF-H). Furthermore, long-range couplings to the ethynyl (B1212043) proton might also be observed. nih.gov The precise chemical shift and coupling constants are critical for confirming the substitution pattern on the pyrimidine ring. blogspot.com

Table 2: Predicted ¹⁹F NMR Data for this compound

| Parameter | Expected Value | Information Gained |

|---|---|---|

| ¹⁹F Chemical Shift (δ) | -130 to -170 ppm (relative to CFCl₃) | Confirms the electronic environment of the fluorine on the pyrimidine ring. |

| Coupling to H6 (³JF-H) | 5 - 10 Hz | Confirms the ortho relationship between the fluorine at C5 and the proton at C6. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a mass measurement with high accuracy (typically to within 5 ppm), HRMS can definitively verify the molecular formula, C₆H₂ClFN₂. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. wikipedia.org This analysis provides further structural confirmation by identifying characteristic neutral losses and fragment ions. For this compound, expected fragmentation pathways could include the loss of a chlorine radical (•Cl), elimination of hydrogen cyanide (HCN) from the pyrimidine ring, or cleavage of the ethynyl group. sapub.org

Table 3: Expected HRMS Data for this compound

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | C₆H₃ClFN₂⁺ | 157.0018 | Protonated Molecular Ion |

| [M-Cl]⁺ | C₆H₂FN₂⁺ | 121.0251 | Loss of Chlorine |

| [M-HCN]⁺• | C₅HClFN⁺• | 128.9781 | Loss of Hydrogen Cyanide |

| [M-C₂H]⁺ | C₄HClFN₂⁺ | 130.9837 | Loss of Ethynyl Radical |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a characteristic fingerprint for this compound.

Key expected vibrational modes include the sharp, weak absorption of the terminal alkyne C-H stretch and the medium-intensity C≡C triple bond stretch in the IR spectrum. The pyrimidine ring itself will have a series of characteristic stretching and bending vibrations. mdpi.com The C-F and C-Cl stretching vibrations are also expected in the fingerprint region of the spectrum. Raman spectroscopy is particularly useful for identifying the symmetric C≡C stretch, which may be weak in the IR spectrum. researchgate.netacs.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Sharp, Weak-Medium |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak-Medium (IR), Strong (Raman) |

| Pyrimidine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium-Strong |

| C-F | Stretch | 1000 - 1300 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its constitution and connectivity. uq.edu.au

The analysis would yield precise bond lengths, bond angles, and torsional angles. libretexts.org Furthermore, it would reveal information about the intermolecular interactions, such as potential π-π stacking of the pyrimidine rings or halogen bonding, which govern the crystal packing. mdpi.com As the molecule is achiral, absolute stereochemistry is not a factor, but the conformational details provided by crystallography are invaluable for understanding its solid-state properties.

Chromatographic Methods for Purity Assessment and Isolation of Isomers and Intermediates

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for separating it from any reaction intermediates or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of pyrimidine derivatives. researchgate.netselleckchem.com A reversed-phase method, typically using a C18 or C8 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be employed. creative-proteomics.com Detection is usually achieved with a UV detector, leveraging the UV absorbance of the pyrimidine ring.

Gas Chromatography (GC) may also be applicable if the compound is sufficiently volatile and thermally stable. libretexts.org Given its relatively low molecular weight, this is a plausible method. A capillary column with a non-polar or medium-polarity stationary phase would be used, and detection could be performed with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being highly sensitive to halogenated compounds. analyticaltoxicology.com

Table 5: Typical Chromatographic Conditions for Analysis

| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (e.g., at 254 nm) | Purity assessment, reaction monitoring |

| Gas Chromatography (GC) | DB-5 or similar | Helium or Nitrogen | FID or ECD | Purity assessment, analysis of volatile impurities |

Spectrophotometric Techniques for Concentration Determination in Research Solutions

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely employed analytical technique for the quantitative determination of compounds in solution. This method is based on the principle that a substance absorbs light at specific wavelengths, and the amount of light absorbed is directly proportional to its concentration. For "this compound" and its derivatives, UV-Vis spectrophotometry offers a rapid, non-destructive, and cost-effective means of concentration determination in various research solutions. The electronic absorption spectra of pyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring, as well as the solvent used.

The UV spectrum of pyrimidine-based compounds is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The substitution of chloro, ethynyl, and fluoro groups on the pyrimidine ring of "this compound" influences its absorption characteristics. The halogen and ethynyl groups act as chromophores, which can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax) compared to the parent pyrimidine molecule. For instance, studies on 5-fluorouracil, a related 5-fluoropyrimidine (B1206419) derivative, consistently show a maximum absorbance at approximately 265-266 nm. researchgate.netukaazpublications.comnirmauni.ac.in Another pyrimidine derivative has been monitored at a detection wavelength of 275 nm. nih.gov For a gold complex of 2-ethynylpyrimidine, a low-energy feature at a λmax of 275 nm has been attributed to an intraligand [π → π* (C≡C)] transition. mdpi.com

The quantitative analysis of "this compound" using spectrophotometry is governed by the Beer-Lambert Law, which is expressed as:

A = εbc

where:

A is the absorbance

ε (epsilon) is the molar absorptivity, a constant unique to the compound at a specific wavelength

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound

To determine the concentration of an unknown solution, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

The choice of solvent is a critical parameter in developing a spectrophotometric method, as it can significantly impact the position and intensity of the absorption bands. aip.orglibretexts.orgresearchgate.netyoutube.com Polar solvents, for example, can interact with the lone pair of electrons on the nitrogen atoms of the pyrimidine ring, leading to shifts in the absorption spectrum. libretexts.org Therefore, the solvent system should be carefully selected and consistently used throughout the analysis.

Method validation is essential to ensure the reliability and accuracy of the spectrophotometric determination. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Parameter | 5-Fluorouracil researchgate.net | 5-Fluorouracil ukaazpublications.com | A Pyrimidine Derivative nih.gov |

| λmax | 266 nm | 265 nm | 275 nm |

| Solvent | Acetate (B1210297) Buffer (pH 4.3) | HPLC Grade Water | Not specified |

| Linearity Range | 1.02 - 20.40 µg/mL | 4 - 14 µg/mL | 50 - 150 µg/mL |

| Correlation Coefficient (r²) | 0.9992 | 0.999 | Not specified |

| Limit of Detection (LOD) | 0.59 µg/mL | Not specified | 145.2 µg/mL |

| Limit of Quantitation (LOQ) | 1.79 µg/mL | Not specified | 440.0 µg/mL |

| Accuracy (% Recovery) | 98.76 - 100.41% | 98 - 102% | 98.97 - 99.83% |

| Precision (%RSD) | 0.5176% | < 2% | < 1.5% |

Table 1: Examples of Validation Parameters for Spectrophotometric Analysis of Pyrimidine Derivatives. This table is interactive.

Derivative spectrophotometry can also be a useful technique to enhance the resolution of overlapping spectral bands and to improve the accuracy of quantitative analysis in the presence of interfering substances. globalresearchonline.net This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength, which can help to resolve closely spaced peaks and eliminate background interference.

Future Research Horizons for this compound: A Glimpse into Emerging Scientific Frontiers

The multifaceted reactivity of this compound has established it as a valuable scaffold in medicinal chemistry and materials science. As researchers continue to unlock its potential, several emerging avenues of investigation are poised to redefine the synthesis and application of this versatile compound. This article explores the future directions and burgeoning research areas that are anticipated to shape the scientific landscape of this compound, from sustainable manufacturing processes to its role in cutting-edge materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-ethynyl-5-fluoropyrimidine and its derivatives?

- Methodology : Synthesis typically involves halogenation and ethynylation steps. For example, intermediates like 4-chloro-5-fluoro-2-methylpyrimidine ( ) can undergo Sonogashira coupling to introduce the ethynyl group. Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry. Safety protocols for handling halogenated intermediates (e.g., waste segregation) are critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation, as demonstrated for related pyrimidines (e.g., 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine in ). Complementary techniques include / NMR to verify substituent positions and FT-IR for functional group analysis .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, goggles, fume hoods) to avoid dermal/ocular exposure. Waste must be stored separately and processed by certified biohazard disposal services to prevent environmental contamination. Refer to guidelines for halogenated pyrimidines, such as those for 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine ( ) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of this compound in substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations can model reaction pathways. For instance, Fukui indices (local reactivity descriptors) identify electrophilic/nucleophilic sites, as applied to similar pyrimidines ( ). Transition state analysis using Gaussian or ORCA software helps predict regioselectivity in nucleophilic substitutions .

Q. How do electronic effects of fluorine and chlorine substituents influence cross-coupling reactions?

- Methodology : Fluorine’s strong electron-withdrawing effect activates the pyrimidine ring for Suzuki-Miyaura coupling, while chlorine’s mesomeric effects stabilize intermediates. Compare kinetic data from palladium-catalyzed reactions of 2-chloro-4-(trifluoromethyl)pyrimidine derivatives () to isolate electronic contributions .

Q. What strategies optimize the regioselectivity of ethynyl group introduction in fluoropyrimidine derivatives?

- Methodology : Use directing groups (e.g., amino or methylthio substituents) to guide ethynylation. For example, 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ( ) can undergo selective coupling at the 4-position. Steric and electronic factors are balanced via substituent tuning, as seen in and .

Q. How can contradictory data on the biological activity of halogenated pyrimidines be resolved?

- Methodology : Reproduce assays under standardized conditions (e.g., cell lines, solvent controls). For instance, discrepancies in cytotoxicity data may arise from impurity profiles (e.g., residual solvents in 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine, ). Cross-validate with orthogonal techniques like HPLC-MS .

Q. What analytical techniques track degradation products of this compound under varied conditions?

- Methodology : Accelerated stability studies (40°C/75% RH) with LC-HRMS identify hydrolytic or oxidative byproducts. For example, 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid ( ) degrades via ring-opening; similar protocols apply here. Pair with molecular dynamics simulations to predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.